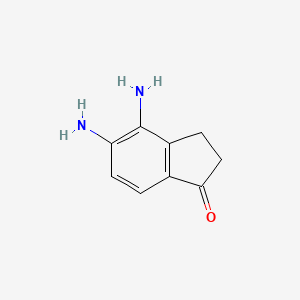
(S)-3-Aminochroman-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Aminochroman-5-OL is a chiral compound belonging to the chroman family, characterized by a chroman ring structure with an amino group at the 3-position and a hydroxyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminochroman-5-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Amination: Introduction of the amino group at the 3-position can be achieved through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group at the 5-position is introduced via selective oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to achieve high yields and enantioselectivity.
Enzymatic Methods: Employing enzymes to introduce chirality and functional groups with high specificity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Aminochroman-5-OL undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced chroman derivatives.
Substitution: Nucleophilic or electrophilic substitution at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Reduced chroman derivatives.
Substitution Products: Various substituted chroman derivatives.
Applications De Recherche Scientifique
(S)-3-Aminochroman-5-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-3-Aminochroman-5-OL involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to oxidative stress and inflammation.
Effects: Exhibits antioxidant activity by scavenging free radicals and reducing oxidative damage.
Comparaison Avec Des Composés Similaires
®-3-Aminochroman-5-OL: The enantiomer of (S)-3-Aminochroman-5-OL with different biological activities.
3-Aminochroman-5-OL: The racemic mixture of both enantiomers.
Other Chroman Derivatives: Compounds with similar chroman ring structures but different substituents.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its enantiomer and other chroman derivatives.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(3S)-3-amino-3,4-dihydro-2H-chromen-5-ol |
InChI |
InChI=1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2/t6-/m0/s1 |
Clé InChI |
VPUUQIZZTQPFQV-LURJTMIESA-N |
SMILES isomérique |
C1[C@@H](COC2=CC=CC(=C21)O)N |
SMILES canonique |
C1C(COC2=CC=CC(=C21)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


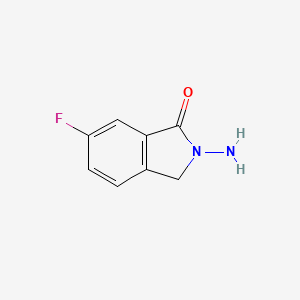
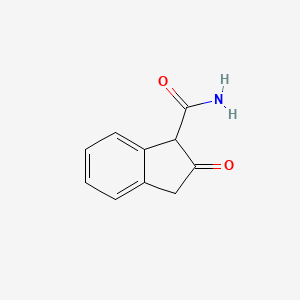
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)

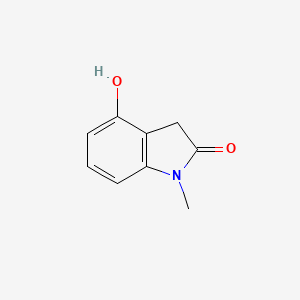

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)
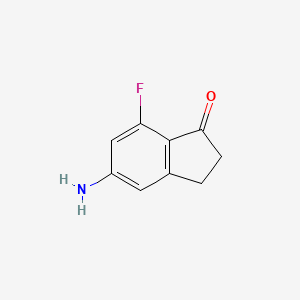

![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)
